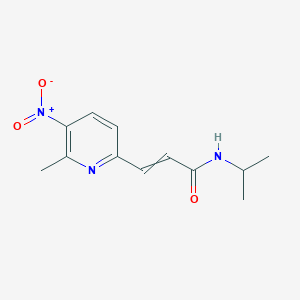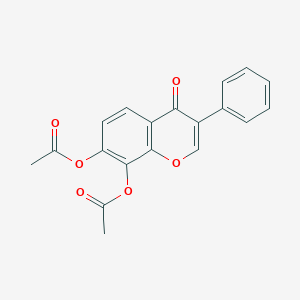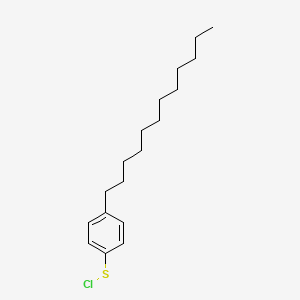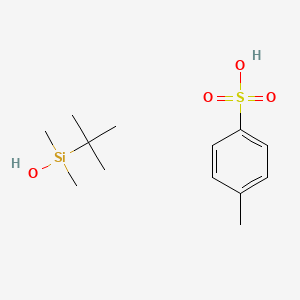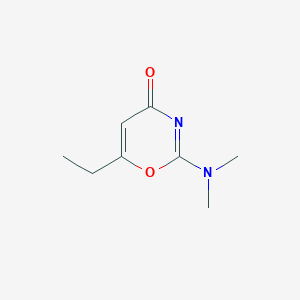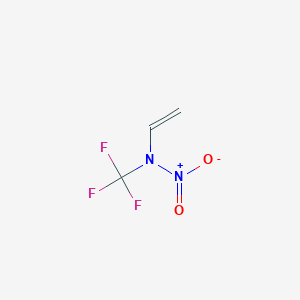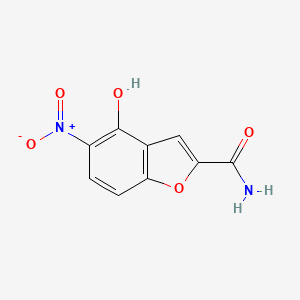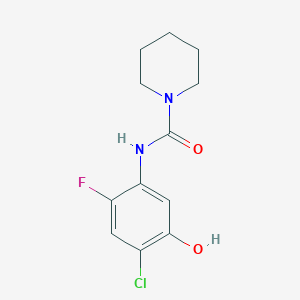![molecular formula C27H19BrN2O2 B14395467 6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-83-4](/img/structure/B14395467.png)
6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Quinazolinone Core: Cyclization reactions to form the quinazolinone core.
Substitution Reactions: Introduction of the phenyl and p-tolyloxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the quinazolinone core or the substituent groups.
Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing or modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler analogue with potential biological activity.
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the p-tolyloxy group but shares the bromine and phenyl substituents.
3-(4-(p-Tolyloxy)phenyl)quinazolin-4(3H)-one: Lacks the bromine substituent but includes the p-tolyloxy and phenyl groups.
Uniqueness
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological or chemical properties compared to its analogues.
Propiedades
Número CAS |
88538-83-4 |
|---|---|
Fórmula molecular |
C27H19BrN2O2 |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
6-bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H19BrN2O2/c1-18-7-12-22(13-8-18)32-23-14-10-21(11-15-23)30-26(19-5-3-2-4-6-19)29-25-16-9-20(28)17-24(25)27(30)31/h2-17H,1H3 |
Clave InChI |
JMZWWBHBEJTPDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


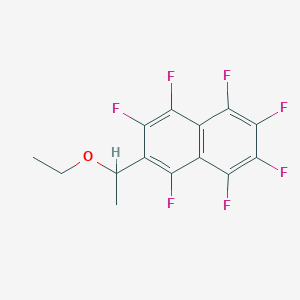
![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
